(R)-Rutheniumdiacetat-(DM-SEGPHOS)
Übersicht
Beschreibung
®-Rutheniumdiacetate-(DM-SEGPHOS) is a chiral, bidentate ligand that has gained significant attention in recent years due to its ability to catalyze various asymmetric reactions. This compound is particularly notable for its application in the field of asymmetric catalysis, where it facilitates the formation of chiral molecules with high enantioselectivity.
Wissenschaftliche Forschungsanwendungen
®-Rutheniumdiacetate-(DM-SEGPHOS) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly those requiring chiral purity.
Industry: The compound is used in the production of fine chemicals and specialty materials, where its catalytic properties are highly valued.
Wirkmechanismus
Target of Action
It’s known that this compound is used in asymmetric reactions , suggesting that it may interact with chiral molecules or catalyze reactions that result in chiral products.
Mode of Action
It’s known that this compound is used as a catalyst in asymmetric reactions , which suggests that it likely facilitates reactions without being consumed, and its presence leads to the formation of products with a specific chirality.
Biochemical Pathways
Given its role in asymmetric reactions , it’s likely that this compound influences pathways involving the synthesis of chiral molecules.
Result of Action
Given its role in asymmetric reactions , it’s likely that this compound facilitates the formation of chiral products, which can have significant effects at the molecular and cellular levels, given the importance of chirality in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Rutheniumdiacetate-(DM-SEGPHOS) typically involves the coordination of ruthenium with the chiral ligand DM-SEGPHOS. The process begins with the preparation of DM-SEGPHOS, which is synthesized through a series of steps involving the reaction of 3,5-dimethylphenylphosphine with 4,4’-bi-1,3-benzodioxole. The resulting DM-SEGPHOS ligand is then coordinated with ruthenium diacetate under controlled conditions to form the desired complex.
Industrial Production Methods
Industrial production of ®-Rutheniumdiacetate-(DM-SEGPHOS) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure the efficient and cost-effective production of the compound. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
®-Rutheniumdiacetate-(DM-SEGPHOS) undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions where it acts as a catalyst to facilitate the transfer of oxygen atoms to substrates.
Reduction: It can also catalyze reduction reactions, where it aids in the addition of hydrogen atoms to substrates.
Substitution: The compound can undergo substitution reactions, where one ligand in the complex is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving ®-Rutheniumdiacetate-(DM-SEGPHOS) include hydrogen gas for reduction reactions, oxygen or peroxides for oxidation reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal catalytic activity.
Major Products
The major products formed from reactions involving ®-Rutheniumdiacetate-(DM-SEGPHOS) are often chiral molecules with high enantioselectivity. These products are valuable in various fields, including pharmaceuticals and fine chemicals.
Vergleich Mit ähnlichen Verbindungen
®-Rutheniumdiacetate-(DM-SEGPHOS) can be compared with other similar compounds, such as:
®-SEGPHOS: Another chiral ligand used in asymmetric catalysis, but with different steric and electronic properties.
®-DTBM-SEGPHOS: A derivative of DM-SEGPHOS with additional tert-butyl groups, offering different catalytic properties.
®-Tol-BINAP: A chiral ligand with a different backbone structure, used in similar catalytic applications.
The uniqueness of ®-Rutheniumdiacetate-(DM-SEGPHOS) lies in its specific chiral environment and its ability to catalyze a wide range of asymmetric reactions with high enantioselectivity.
Eigenschaften
IUPAC Name |
acetic acid;[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H44O4P2.2C2H4O2.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;2*1-2(3)4;/h9-24H,25-26H2,1-8H3;2*1H3,(H,3,4); | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDVNUGYAGPIFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)O.CC(=O)O.[Ru] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H52O8P2Ru | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746231 | |
Record name | acetic acid;[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
944.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944450-50-4, 944450-49-1 | |
Record name | acetic acid;[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 944450-49-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.